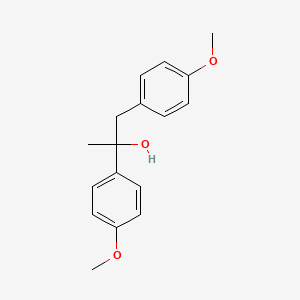

1,2-Bis(4-methoxyphenyl)propan-2-ol

Description

1,2-Bis(4-methoxyphenyl)propan-2-ol is a tertiary alcohol featuring two 4-methoxyphenyl groups attached to a central propane backbone. This compound is of interest in organic synthesis due to its role as a precursor for functionalized materials, particularly in the development of boron-containing derivatives . Its structure enables participation in reactions such as borylation, where the hydroxyl group is replaced by boronate esters, enhancing utility in cross-coupling reactions .

Properties

IUPAC Name |

1,2-bis(4-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-17(18,14-6-10-16(20-3)11-7-14)12-13-4-8-15(19-2)9-5-13/h4-11,18H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUGARUBJXMERR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-methoxyphenyl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to a reduction reaction using a suitable reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production of 1,2-Bis(4-methoxyphenyl)propan-2-ol typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further reduce the compound to simpler alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols .

Scientific Research Applications

1,2-Bis(4-methoxyphenyl)propan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor for other industrially important compounds

Mechanism of Action

The mechanism of action of 1,2-Bis(4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways and enzymes involved in metabolic processes .

Comparison with Similar Compounds

1,1'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol) (CAS 116-37-0)

- Structure : Contains two propan-2-ol units linked via ether bridges to a central propane-2,2-diyl group, with 4-methoxyphenyl substituents.

(E)-2-(1,2-Bis(4-methoxyphenyl)vinyl)-1-methyl-1H-indole-3-carbaldehyde

- Structure : Features a vinyl bridge connecting two 4-methoxyphenyl groups, fused to an indole-carbaldehyde moiety.

- Synthesis : Prepared via coupling of 1,2-bis(4-methoxyphenyl)ethyne with an aldehyde precursor, yielding a 94:6 E/Z isomer ratio .

- Key Differences : The vinyl spacer and indole system confer extended conjugation, making this compound suitable for optoelectronic applications, unlike the alcohol-based reactivity of 1,2-Bis(4-methoxyphenyl)propan-2-ol.

1,2-Bis(4-methoxyphenyl)-1-phenylpropene (XIV)

- Structure : An alkene derivative with a phenyl substituent at the 1-position and 4-methoxyphenyl groups at the 1- and 2-positions.

- Synthesis : Produced via Friedel-Crafts alkylation of anisole with a ketone precursor, yielding 74% efficiency .

- Key Differences : The absence of a hydroxyl group and presence of a phenyl substituent alter electronic properties, favoring electrophilic aromatic substitution over nucleophilic reactions.

Key Observations :

Reactivity : 1,2-Bis(4-methoxyphenyl)propan-2-ol is uniquely suited for borylation due to its tertiary alcohol group, whereas vinyl- or alkene-containing analogs prioritize conjugation-driven applications.

Synthetic Complexity : HTL materials (DNB, bDNB) require multi-step Stille coupling and imitation, reflecting higher synthetic complexity compared to the direct borylation of 1,2-Bis(4-methoxyphenyl)propan-2-ol .

Functional Group Influence on Properties

- Hydroxyl Group : Enhances polarity and participation in hydrogen bonding, critical for forming boronate esters .

- Methoxy Groups : Electron-donating effects stabilize aromatic systems in HTL materials and vinyl derivatives .

- Alkene/Vinyl Bridges : Extend π-conjugation, enabling applications in light-emitting devices .

Biological Activity

Overview

1,2-Bis(4-methoxyphenyl)propan-2-ol, with the molecular formula C17H20O3 and a molecular weight of 272.34 g/mol, is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicine and pharmacology. This compound is synthesized primarily through the reaction of 4-methoxybenzaldehyde with acetone, followed by reduction processes to yield the final product.

The biological activity of 1,2-Bis(4-methoxyphenyl)propan-2-ol is attributed to its ability to interact with specific molecular targets and pathways within biological systems. It is believed to modulate the activity of certain enzymes and receptors, influencing various cellular signaling pathways. Ongoing research aims to elucidate these interactions further.

Antimicrobial Properties

Recent studies have indicated that 1,2-Bis(4-methoxyphenyl)propan-2-ol exhibits notable antimicrobial activity. In vitro assays have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the disruption of cellular processes critical for tumor growth and survival. In particular, studies have shown cytotoxic effects against several human cancer cell lines, including lung and breast cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1,2-Bis(4-methoxyphenyl)propan-2-ol involved testing against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound's mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic activities.

Study 2: Cytotoxicity Against Cancer Cells

In a cytotoxicity study involving various cancer cell lines, 1,2-Bis(4-methoxyphenyl)propan-2-ol was found to exhibit IC50 values ranging from 20 to 50 µM across different cell types. The study utilized MTT assays to assess cell viability and confirmed the compound's potential as an anticancer agent through flow cytometry analysis revealing increased apoptotic cell populations .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.